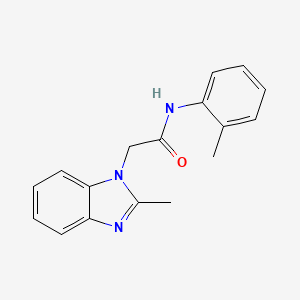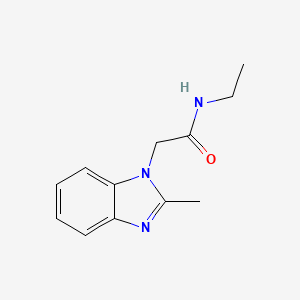
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide, also known as MBN, is a fluorescent probe that has gained significant attention in scientific research. It is a synthetic molecule that is widely used in biochemistry and cell biology experiments due to its unique properties.
Mecanismo De Acción
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide works by binding to specific proteins or enzymes and producing a fluorescent signal. The fluorescent signal is generated when N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide is excited by light of a specific wavelength. The mechanism of action of N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide is based on the principle of fluorescence resonance energy transfer (FRET), which occurs when the fluorescent probe is in close proximity to another molecule of interest. The fluorescent signal produced by N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide can be used to monitor changes in protein conformation, protein-protein interactions, and enzyme activity.
Biochemical and Physiological Effects:
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide has been shown to have minimal effects on cellular function and viability. It is non-toxic and does not interfere with normal cellular processes. The fluorescent signal produced by N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide is stable and can be detected over a wide range of pH and temperature conditions. N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide has been used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide has several advantages for use in lab experiments. It is a highly specific and sensitive fluorescent probe that can be used to study a wide range of biological processes. The fluorescent signal produced by N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide is stable and can be detected over a wide range of pH and temperature conditions. N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide is non-toxic and does not interfere with normal cellular processes. However, there are some limitations to the use of N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide in lab experiments. The fluorescent signal produced by N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide can be affected by the local environment, such as pH and temperature. N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide is also sensitive to photobleaching, which can limit the amount of time that it can be used for imaging experiments.
Direcciones Futuras
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide has already been used to study a wide range of biological processes, but there is still much that can be learned from this fluorescent probe. Some future directions for research with N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide include studying its use in combination with other fluorescent probes to study multiple biological processes simultaneously. Additionally, N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide could be used to study the effects of drugs on protein-protein interactions and enzyme activity. Overall, N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide is a powerful tool for studying biological processes and has the potential to contribute significantly to our understanding of cellular function.
Métodos De Síntesis
The synthesis of N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide involves a multi-step process. The first step is the preparation of 7-morpholino-2,1,3-benzoxadiazol-4-ylamine, which is then reacted with nicotinic acid to form N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide. The purity of the final product is determined using high-performance liquid chromatography (HPLC). The synthesis method of N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide is well-established, and the compound is readily available from commercial sources.
Aplicaciones Científicas De Investigación
N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide is a versatile tool that is widely used in scientific research. It is primarily used as a fluorescent probe to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. The fluorescent properties of N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide make it an excellent tool for imaging live cells and tracking the movement of proteins in real-time. N~3~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)nicotinamide has been used to study a wide range of biological processes, including cell signaling, protein trafficking, and receptor activation.
Propiedades
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-16(11-2-1-5-17-10-11)18-12-3-4-13(15-14(12)19-24-20-15)21-6-8-23-9-7-21/h1-5,10H,6-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENDPSPCIDXZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)


![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)



